Fluvastatin N-ethyl sodium
Overview
Description
Fluvastatin N-ethyl sodium is a derivative of fluvastatin, a member of the statin drug class used to treat hypercholesterolemia and prevent cardiovascular disease . This compound is a sodium salt form of fluvastatin, which enhances its solubility and stability. It is known for its ability to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis .
Mechanism of Action
- HMG-CoA reductase is responsible for converting HMG-CoA to mevalonate, which is a crucial step in cholesterol biosynthesis .
- Lower cholesterol levels lead to decreased production of low-density lipoprotein (LDL) cholesterol, commonly known as “bad” cholesterol .
- Downstream effects include decreased LDL cholesterol levels and potential prevention of cardiovascular events .
- Impact on Bioavailability : Food can affect its absorption; taking it with meals may enhance bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Fluvastatin N-ethyl sodium interacts with the enzyme HMG-CoA reductase, blocking its function . This interaction is competitive, meaning this compound competes with HMG-CoA for binding to the enzyme . By inhibiting HMG-CoA reductase, this compound prevents the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol synthesis .
Cellular Effects
This compound has significant effects on various types of cells, particularly liver cells where cholesterol synthesis primarily occurs . By inhibiting HMG-CoA reductase, it reduces the production of cholesterol, impacting cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s function . This prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing cholesterol synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is extensively metabolized in the liver to two hydroxylated metabolites and an N-desisopropyl metabolite . These metabolites are excreted in the bile, and approximately 95% of a dose is recovered in the feces .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to reduce cholesterol levels and alter endothelial function and plaque stability in animal models .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway . It interacts with HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of cholesterol .
Transport and Distribution
This compound is extensively absorbed from the gastrointestinal tract . After absorption, it is nearly completely extracted and metabolized in the liver . Due to its hydrophilic nature and extensive plasma protein binding, this compound has a small volume of distribution with minimal concentrations in extrahepatic tissues .
Subcellular Localization
This compound is primarily localized in the liver, where cholesterol synthesis occurs . It interacts with HMG-CoA reductase, an enzyme found in the endoplasmic reticulum of liver cells . The inhibition of this enzyme by this compound is a crucial step in its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluvastatin N-ethyl sodium involves several key steps. Initially, the indole ring is synthesized, followed by the formation of the olefin with E-configuration and the 3,5-syn-diol . The conversion of fluvastatin to its sodium salt form is achieved by treating it with 1N sodium hydroxide solution .
Industrial Production Methods
Industrial production of this compound typically involves a convergent synthesis approach. This method is scalable and economically viable, making it suitable for commercial production . The process includes the synthesis of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Fluvastatin N-ethyl sodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium hydroxide, organic solvents like t-butyl methyl ether, and various catalysts . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from the reactions involving this compound include its sodium salt form and various intermediate compounds used in its synthesis .
Scientific Research Applications
Fluvastatin N-ethyl sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin with similar mechanisms of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and long half-life.
Uniqueness
Fluvastatin N-ethyl sodium is unique due to its enhanced solubility and stability compared to other statins . It also has a lower potential for drug interactions, making it a safer option for patients on multiple medications .
Properties
IUPAC Name |
sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBBQAQDAUENCT-HDPLEABFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FNNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93936-64-2 | |
Record name | Fluvastatin N-ethyl sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUVASTATIN N-ETHYL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.